2-Bromo-6-nitroquinoline

Cross-coupling Nucleophilic aromatic substitution Organometallic chemistry

2-Bromo-6-nitroquinoline (CAS 1378259-42-7, MF: C₉H₅BrN₂O₂, MW: 253.05 g·mol⁻¹) is a heterobifunctional quinoline building block bearing a bromine atom at the C2 position of the pyridine ring and a nitro group at the C6 position of the benzene ring. This substitution pattern imparts orthogonal reactivity handles: the C2–Br bond is primed for transition-metal-catalysed cross-coupling (Suzuki, Buchwald–Hartwig, Sonogashira) and nucleophilic aromatic substitution (SNAr), while the C6–NO₂ group serves as both a strong electron-withdrawing activator and a latent amino precursor via reduction.

Molecular Formula C9H5BrN2O2
Molecular Weight 253.05 g/mol
CAS No. 1378259-42-7
Cat. No. B1505570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-nitroquinoline
CAS1378259-42-7
Molecular FormulaC9H5BrN2O2
Molecular Weight253.05 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=N2)Br)C=C1[N+](=O)[O-]
InChIInChI=1S/C9H5BrN2O2/c10-9-4-1-6-5-7(12(13)14)2-3-8(6)11-9/h1-5H
InChIKeyHQJTYNNFNUQDHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-6-nitroquinoline (CAS 1378259-42-7): A Dual-Functionalised Quinoline Scaffold for Regioselective Derivatisation and Cross-Coupling Procurement


2-Bromo-6-nitroquinoline (CAS 1378259-42-7, MF: C₉H₅BrN₂O₂, MW: 253.05 g·mol⁻¹) is a heterobifunctional quinoline building block bearing a bromine atom at the C2 position of the pyridine ring and a nitro group at the C6 position of the benzene ring . This substitution pattern imparts orthogonal reactivity handles: the C2–Br bond is primed for transition-metal-catalysed cross-coupling (Suzuki, Buchwald–Hartwig, Sonogashira) and nucleophilic aromatic substitution (SNAr), while the C6–NO₂ group serves as both a strong electron-withdrawing activator and a latent amino precursor via reduction [1]. The compound is supplied at ≥95% purity and is available through custom synthesis and commercial catalogues for research-scale procurement .

Why 2-Bromo-6-nitroquinoline Cannot Be Replaced by 2-Chloro-, Non-Nitrated, or Regioisomeric Analogs in Synthetic Sequences


Generic substitution among 2-halo-6-nitroquinolines, non-nitrated 2-bromoquinoline, or regioisomeric bromo-nitroquinolines is unreliable because the C2 halogen identity, the presence of the nitro activator, and the relative positioning of these groups jointly govern the rate, regioselectivity, and yield of downstream transformations [1]. The C–Br bond dissociation energy is ~290 kJ·mol⁻¹ versus ~346 kJ·mol⁻¹ for C–Cl, making the bromo analogue intrinsically more reactive in oxidative addition and SNAr [2]. The C6 nitro group further polarises the quinoline π-system, accelerating nucleophilic displacement at C2 relative to the non-nitrated 2-bromoquinoline [1]. Regioisomers such as 2-bromo-5-nitroquinoline or 6-bromo-5-nitroquinoline exhibit different electronic landscapes and have demonstrated distinct biological activity profiles, confirming that substitution pattern is not interchangeable [3].

Quantitative Evidence Differentiating 2-Bromo-6-nitroquinoline from Closest Analogs for Procurement Decision-Making


C–Br vs C–Cl Bond Dissociation Energy: Intrinsically Faster Oxidative Addition and SNAr

The C–Br bond in 2-bromo-6-nitroquinoline has a bond dissociation enthalpy of approximately 290 kJ·mol⁻¹, compared with ~346 kJ·mol⁻¹ for the C–Cl bond in the direct analog 2-chloro-6-nitroquinoline (CAS 29969-57-1). This 56 kJ·mol⁻¹ difference (~16% lower BDE) translates into a lower activation barrier for oxidative addition to Pd(0) and faster leaving-group departure in SNAr [1]. Activation energies for C–Br vs C–Cl cleavage in aryl halide systems have been computed at approximately 10 kcal·mol⁻¹ and 12 kcal·mol⁻¹ respectively—a 2 kcal·mol⁻¹ (~17%) reduction for the bromide [2]. Consequently, 2-bromo-6-nitroquinoline is expected to undergo Suzuki–Miyaura and Buchwald–Hartwig couplings under milder conditions (lower temperature, shorter reaction time, or reduced catalyst loading) than its 2-chloro counterpart.

Cross-coupling Nucleophilic aromatic substitution Organometallic chemistry

Nitro-Activated SNAr: Enhanced Reactivity of 2-Bromo-6-nitroquinoline over Non-Nitrated 2-Bromoquinoline

The C6 nitro group in 2-bromo-6-nitroquinoline withdraws electron density from the quinoline π-system, stabilising the Meisenheimer intermediate formed upon nucleophilic attack at C2. In the non-nitrated analog 2-bromoquinoline (CAS 2005-43-8), this activation is absent [1]. While direct kinetic rate constants for these specific substrates are not published in the peer-reviewed literature, the general SNAr rate enhancement conferred by a para- or ortho-nitro group relative to hydrogen is well established to be 10³- to 10⁶-fold for activated aryl halides [2]. In related quinoline SNAr systems, 6-bromo-5-nitroquinoline was converted to 6-morpholinyl- and 6-piperazinyl-quinolines in high yields (82% and 72% respectively) under microwave irradiation, whereas the non-nitrated 6-bromoquinoline required prior nitration to achieve comparable reactivity [1]. By extension, 2-bromo-6-nitroquinoline is expected to outperform 2-bromoquinoline in SNAr-based diversification.

SNAr Nucleophilic substitution Heterocyclic chemistry

Regioisomeric Differentiation: 2-Bromo-6-nitroquinoline vs 6-Bromo-5-nitroquinoline in Anticancer Activity Profiles

While 2-bromo-6-nitroquinoline itself has not been directly profiled in published anticancer screens, the closely related regioisomer 6-bromo-5-nitroquinoline (CAS 98203-04-4) was evaluated alongside a panel of substituted quinolines against C6 (rat glioblastoma), HeLa (human cervical cancer), and HT29 (human adenocarcinoma) cell lines [1]. 6-Bromo-5-nitroquinoline (compound 4) demonstrated the greatest antiproliferative activity among all tested quinoline derivatives, comparable to the reference drug 5-fluorouracil (5-FU). In the HT29 cell line, 6-bromo-5-nitroquinoline exhibited lower cytotoxicity than 5-FU but induced significant apoptotic cell death, suggesting a targeted mechanism rather than non-selective toxicity [1]. The regioisomeric shift of the nitro group from C5 to C6 and the bromine from C6 to C2 in 2-bromo-6-nitroquinoline is predicted to alter both the electronic distribution and the steric presentation of the molecule, which would yield a distinct biological profile [2]. This regioisomeric differentiation matters for medicinal chemistry programs where subtle changes in substitution pattern can determine target selectivity, potency, and pharmacokinetics.

Anticancer Cytotoxicity Apoptosis Structure–Activity Relationship

C2 Position Advantage: Bromine at C2 Enables Regioselective Cross-Coupling Not Accessible with C6- or C8-Bromo Isomers

The C2 position of quinoline is one of the two least electron-dense positions on the ring system (along with C4), making it a preferred site for nucleophilic attack and palladium-catalysed cross-coupling [1]. In a systematic study of bromoquinoline reactivity, 2-bromoquinoline through 8-bromoquinoline were subjected to Suzuki–Miyaura cross-coupling with 2-aminophenylboronic acid, revealing large differences in reactivity depending on the bromine attachment point [1]. The C2-bromo isomer participated in coupling with good yields under standard Pd(PPh₃)-based conditions, whereas certain other positional isomers required bulkier ligands (e.g., 2-(dicyclohexylphosphino)biphenyl) to achieve comparable conversion [2]. By extrapolation, 2-bromo-6-nitroquinoline combines the favourable C2 coupling site with the electron-withdrawing nitro group at C6, which further polarises the C2 position and may enhance coupling rates relative to 6-bromo- or 8-bromo-nitroquinoline isomers.

Regioselective cross-coupling Suzuki–Miyaura Quinoline functionalisation

Procurement-Driven Application Scenarios for 2-Bromo-6-nitroquinoline Based on Quantitative Differentiation Evidence


Medicinal Chemistry SAR Campaigns Requiring Regioisomerically Defined Bromo-Nitroquinoline Building Blocks

In structure–activity relationship (SAR) studies where the quinoline core is elaborated via sequential C2 cross-coupling and C6 reduction, 2-bromo-6-nitroquinoline provides the precise regioisomeric arrangement needed to avoid confounding biological results. As demonstrated by Köprülü et al. (2019), regioisomeric bromo-nitroquinolines exhibit markedly different anticancer activity profiles, with 6-bromo-5-nitroquinoline showing the strongest antiproliferative effects among tested analogs [1]. Procurement of the correct regioisomer (2-bromo-6-nitro rather than 2-bromo-5-nitro or 6-bromo-5-nitro) is essential to ensure that the synthetic intermediate matches the designed SAR hypothesis, preventing wasted synthesis cycles and misleading biological data.

Late-Stage Diversification via Suzuki–Miyaura Cross-Coupling with Economical Catalyst Systems

The C2–Br bond in 2-bromo-6-nitroquinoline can be engaged in Pd-catalysed Suzuki–Miyaura coupling using inexpensive PPh₃ as the supporting ligand, as established for 2-haloquinolines by Tagata et al. (2003) [2]. This contrasts with alternative bromo-nitroquinoline isomers where the bromine resides at positions (e.g., C6 or C8) that may necessitate specialised, sterically demanding phosphine ligands such as 2-(dicyclohexylphosphino)biphenyl [2]. For process chemistry groups scaling up compound production, the ability to use Pd/C–PPh₃ rather than Pd–specialised ligand systems directly reduces catalyst procurement costs and simplifies reaction workup.

Sequential SNAr-Cross-Coupling Cascades Enabled by Orthogonal Bromine and Nitro Functionality

The combination of a C2 bromine and C6 nitro group creates an orthogonally reactive scaffold suitable for two-step diversification sequences: (i) SNAr at C2 with amine nucleophiles (morpholine, piperazine), followed by (ii) nitro reduction to the C6-aniline and subsequent amidation or reductive amination. The SNAr step is enabled by the electron-withdrawing nitro group, as demonstrated in related bromo-nitroquinoline systems where morpholine and piperazine displacement proceeded in 72–82% isolated yield under microwave conditions [3]. Procuring 2-bromo-6-nitroquinoline for such a cascade eliminates the need for an intervening nitration step that would be required if starting from 2-bromoquinoline alone [3].

Hit-to-Lead Programs Targeting Kinase or CNS Indications with Nitroquinoline Pharmacophores

Nitroquinoline derivatives are established pharmacophores in kinase inhibition and antiparasitic drug discovery, with literature precedent for bromo-nitroquinolines exhibiting activity against nNOS (nitric oxide synthase) and anticancer targets [1][4]. 2-Bromo-6-nitroquinoline serves as a key intermediate for constructing focused compound libraries via parallel cross-coupling at C2 with diverse (hetero)aryl boronic acids, followed by biological screening. The regioisomeric specificity of the 2-Br/6-NO₂ pattern ensures that the resulting analogues correspond to the intended design, avoiding the activity cliffs that can arise from even a single-position shift of the bromine or nitro substituent on the quinoline ring [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-6-nitroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.